1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one is a synthetic organic compound with the molecular formula C18H20N4O. This compound is characterized by a piperazine ring substituted with a benzyl group and a cyclopropylpyrimidinyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Cyclization: Intramolecular cyclization reactions are also possible, leading to the formation of more complex ring structures.
Scientific Research Applications
1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a pyrimidine ring and exhibit various biological activities.
Indole derivatives: Indole-based compounds are known for their diverse biological activities and are structurally similar in terms of aromaticity and heterocyclic nature.
Phenanthridine derivatives: These compounds share similar pharmacological properties and are used in the development of therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18-12-21(17-10-16(15-6-7-15)19-13-20-17)8-9-22(18)11-14-4-2-1-3-5-14/h1-5,10,13,15H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVBGBJOIQCSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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